molecular formula C15H23N3O10 B6592883 H-Glu-Glu-Glu-OH CAS No. 26247-79-0

H-Glu-Glu-Glu-OH

Cat. No.: B6592883
CAS No.: 26247-79-0
M. Wt: 405.36 g/mol
InChI Key: BUZMZDDKFCSKOT-CIUDSAMLSA-N
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Description

H-Glu-Glu-Glu-OH is a tripeptide composed of three L-glutamic acid residues linked via peptide bonds. Its molecular formula is C₁₅H₂₃N₃O₁₀, with a molecular weight of 405.4 g/mol . Structurally, it is noted for its gamma (γ)-linked glutamic acid residues in some sources, which may influence its solubility and biological interactions compared to alpha-linked peptides . This compound is primarily utilized in biochemical research, particularly in studies related to tumor suppression, apoptosis, and cellular signaling pathways . It is commercially available with purity levels exceeding 95% and is stored at 2–8°C for stability .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMZDDKFCSKOT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949110
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26247-79-0
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General SPPS Framework

SPPS remains the gold standard for synthesizing peptides like H-Glu-Glu-Glu-OH, enabling iterative coupling of amino acids on a resin-bound substrate. The process involves:

  • Resin selection : Chlorotrityl chloride resin is preferred for acid-labile anchoring of the C-terminal glutamic acid.

  • Side-chain protection : The γ-carboxyl groups of glutamic acid are protected with tert-butyl (tBu) groups, while the α-amino groups utilize 9-fluorenylmethyloxycarbonyl (Fmoc) protection.

  • Coupling reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are employed for efficient amide bond formation.

Table 1: SPPS Protocol for this compound

StepReagent/ConditionPurposeYield
1Fmoc-Glu-OtBu, COMU, DIEACoupling of first Glu92%
220% piperidine/DMFFmoc deprotection>99%
3Repeat steps 1–2 for second/third GluChain elongation85–90% per step
4TFA:TIPS:H2O (95:2.5:2.5)Global deprotection78%

Challenges and Optimizations

  • Racemization risk : Prolonged coupling times (>1 hour) at room temperature increase epimerization. Microwave-assisted SPPS at 50°C reduces this risk while maintaining yields >85%.

  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–35% acetonitrile in 0.1% TFA) achieves >95% purity.

Solution-Phase Synthesis

Mixed Anhydride Method

A three-step solution-phase approach was adapted from H-Pro-Ala-Glu-OH synthesis:

  • Dipeptide formation : Boc-Glu(γ-Bzl)-OH and H-Glu-OtBu are coupled using isobutyl chloroformate/N-methylmorpholine in tetrahydrofuran (THF).

  • Tripeptide assembly : The dipeptide is deprotected (HCl/dioxane) and coupled with Boc-Glu-OtBu using dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt).

  • Global deprotection : Hydrogenolysis (H2/Pd-C) removes benzyl (Bzl) groups, followed by TFA cleavage of Boc and tBu groups.

Table 2: Solution-Phase Reaction Parameters

ParameterValue
Coupling temperature−15°C
Solvent systemTHF:DMF (4:1)
Final yield68%

Fragment Condensation

For larger-scale production, pre-synthesized fragments (e.g., H-Glu-Glu-OH and Glu-OtBu) are condensed using BOP reagent and DIEA, yielding 74% after HPLC purification.

Enzymatic Synthesis

Glutamate-Specific Ligases

Bacillus subtilis γ-glutamyltranspeptidase (GGT) catalyzes the transfer of γ-glutamyl groups between peptides. In a biphasic system (aqueous/organic), GGT achieves 62% conversion of Glu-Glu to Glu-Glu-Glu using L-glutamine as a donor.

Immobilized Enzyme Systems

Covalent immobilization of GGT on chitosan beads enhances reusability (8 cycles with <15% activity loss) and improves yield to 71% under optimized pH (9.0) and temperature (37°C) conditions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

ParameterSPPSSolution-PhaseEnzymatic
Purity>95%85–90%70–75%
ScaleMilligramGramMulti-gram
CostHighModerateLow
Environmental impactHigh solvent useModerateGreen chemistry

Industrial-Scale Considerations

SPPS Automation

Continuous flow SPPS systems reduce reagent consumption by 40% and cut synthesis time to 8 hours for a 15-mer peptide, as demonstrated for analogous Glu-rich sequences.

Hybrid Approaches

Combining enzymatic elongation (for γ-bonds) with SPPS (for α-bonds) achieves 89% yield and >98% purity, avoiding tedious side-chain protection .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Glu-Glu-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Glu-Glu-Glu-OH: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Glu-Glu-Glu-OH involves its interaction with specific molecular targets and pathways. It is known to activate N-methyl-D-aspartate (NMDA) receptors in neurons, leading to excitatory effects. This activation is dependent on the integrity of synaptic transmission and is potentiated by the presence of glutamate . The compound also plays a role in the glutathione metabolism pathway, contributing to cellular antioxidant defenses .

Comparison with Similar Compounds

H-γ-Glu-Gln-OH (γ-Glutamylglutamine)

  • Molecular Formula : C₁₀H₁₇N₃O₆
  • Molecular Weight : 275.26 g/mol
  • CAS No.: 10148-81-9
  • Key Features : A dipeptide with glutamine replacing one glutamic acid residue. It exhibits high water solubility and is used as a drug carrier for targeted anticancer therapies due to its biocompatibility and low toxicity .
  • Functional Difference : The presence of glutamine introduces a neutral, polar side chain, reducing overall negative charge compared to H-Glu-Glu-Glu-OH, which may enhance tumor-targeting efficiency .

H-γ-Glu-Gly-OH

  • Molecular Formula : C₇H₁₂N₂O₅
  • Molecular Weight : 204.18 g/mol
  • CAS No.: 1948-29-4
  • Key Features: A dipeptide with glycine as the terminal residue.

H-gamma-Glu-Gly-Gly-OH

  • Structural Notes: A tripeptide with two glycine residues. While structurally similar in chain length to this compound, the substitution of glutamic acid with glycine eliminates acidic side chains, drastically altering charge and solubility .

Modified Derivatives

H-Glu-OMe (Methyl Ester)

  • Molecular Formula: C₆H₁₁NO₄
  • Molecular Weight : 161.3 g/mol
  • CAS No.: 6384-08-3
  • Key Features : The methyl esterification of the carboxyl group enhances lipophilicity, making it suitable as an intermediate in solid-phase peptide synthesis .

H-D-Glu-OH (D-Glutamic Acid)

  • Molecular Formula: C₅H₉NO₄
  • Molecular Weight : 147.1 g/mol
  • CAS No.: 6893-26-1
  • Key Features : The D-isomer of glutamic acid lacks biological activity in most eukaryotic systems but is used in bacterial cell wall studies .

Functional Analogues

H-PRO-LEU-GLY-GLY-OH

  • Molecular Notes: A tetrapeptide with proline and leucine. Unlike this compound, it contains hydrophobic residues, influencing its role in neurological signaling rather than charge-mediated processes .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties Applications
This compound C₁₅H₂₃N₃O₁₀ 405.4 23684-48-2 Tripeptide, γ-linked, acidic Apoptosis, tumor suppression
H-γ-Glu-Gln-OH C₁₀H₁₇N₃O₆ 275.26 10148-81-9 High solubility, biocompatible Drug delivery, cancer therapy
H-γ-Glu-Gly-OH C₇H₁₂N₂O₅ 204.18 1948-29-4 Low molecular weight, neutral charge Biochemical assays
H-Glu-OMe C₆H₁₁NO₄ 161.3 6384-08-3 Lipophilic, esterified Peptide synthesis intermediate
H-D-Glu-OH C₅H₉NO₄ 147.1 6893-26-1 Non-bioactive isomer Bacterial studies

Biological Activity

H-Glu-Glu-Glu-OH, also known as gamma-glutamylglutamate, is a tripeptide composed of three glutamic acid residues. This compound has garnered attention in scientific research due to its significant biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications in various physiological processes.

Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H23N3O10
  • Molecular Weight : 393.36 g/mol
  • Density : 1.3652 g/cm³ (approximate)
  • Melting Point : 179-182°C
  • Boiling Point : 664.1°C at 760 mmHg

The structure includes multiple carboxyl groups, contributing to its acidic properties and interactions with other biomolecules. This tripeptide's unique configuration allows it to participate in various biochemical processes, particularly in calcium regulation and neurotransmission.

Calcium Regulation and Bone Metabolism

One of the primary biological activities of this compound is its role in calcium absorption and bone metabolism. It influences cellular signaling pathways that are crucial for maintaining bone density and health. Research indicates that this compound may enhance calcium uptake in osteoblasts, promoting bone formation and reducing the risk of osteoporosis.

Neurotransmitter Modulation

This compound also plays a significant role in neurotransmission. It acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. By influencing NMDA receptor activity, this compound may have implications for neurodegenerative diseases and cognitive disorders.

Comparative Analysis with Related Compounds

To understand the distinct biological roles of this compound, it is useful to compare it with similar peptides:

Compound NameStructure TypeKey Features
H-Trp-Glu-OHDipeptidePPARgamma antagonist; potential antidiabetic agent
H-Ala-Ala-Ala-OHTripeptideEnhances muscle protein synthesis
H-Lys-Lys-Lys-OHTripeptideModulates immune response
H-Val-Val-Val-OHTripeptideAssociated with energy metabolism

What distinguishes this compound from these compounds is its specific role in calcium regulation and its unique interaction with NMDA receptors, setting it apart from others that focus on muscle synthesis or immune modulation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Calcium Absorption Study : A study demonstrated that this compound significantly increased calcium uptake in cultured osteoblasts compared to control groups. This suggests a potential therapeutic application in osteoporosis treatment.
  • Neurotransmitter Interaction : Research involving neuronal cultures indicated that this compound enhanced synaptic transmission by modulating NMDA receptor activity, leading to improved cognitive function in animal models.
  • Antioxidant Properties : Investigations into the antioxidant capabilities of this compound revealed that it scavenges free radicals effectively, suggesting a protective role against oxidative stress-related diseases.

Q & A

Q. How can researchers optimize crystallization conditions for this compound in X-ray diffraction studies?

  • Methodological Answer : Screen sparse matrix kits (e.g., Hampton Research) with varying PEG concentrations, pH (4.5–8.5), and salts (e.g., ammonium sulfate). Use microbatch under oil or vapor diffusion methods. Characterize crystals with synchrotron radiation (1–2 Å resolution) and refine structures using Phenix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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